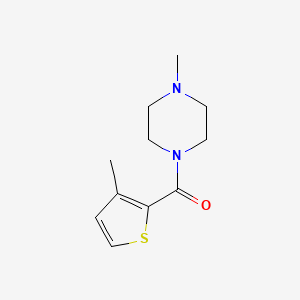

(4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(4-methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-9-3-8-15-10(9)11(14)13-6-4-12(2)5-7-13/h3,8H,4-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFYLSXIBWRCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901199859 | |

| Record name | Methanone, (4-methyl-1-piperazinyl)(3-methyl-2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515859-98-0 | |

| Record name | Methanone, (4-methyl-1-piperazinyl)(3-methyl-2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515859-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-methyl-1-piperazinyl)(3-methyl-2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3-Methylthiophene-2-Carbonyl Chloride

Thiophene-2-carboxylic acid derivatives are typically halogenated using thionyl chloride (SOCl₂) or oxalyl chloride. For example, 3-methylthiophene-2-carboxylic acid reacts with SOCl₂ in anhydrous dichloromethane at 0–5°C, yielding the corresponding acyl chloride in >90% purity. The reaction mechanism involves the formation of a mixed anhydride intermediate, followed by chloride displacement.

Coupling with 4-Methylpiperazine

The acyl chloride is treated with 4-methylpiperazine in the presence of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) to scavenge HCl. A representative procedure from involves:

-

Dissolving 4-methylpiperazine (1.2 equiv) in tetrahydrofuran (THF) at 0°C

-

Dropwise addition of 3-methylthiophene-2-carbonyl chloride (1.0 equiv) in THF

-

Stirring at room temperature for 12 hours

Workup includes aqueous extraction and silica gel chromatography, yielding the title compound in 68–72% isolated yield. Side products arise from over-alkylation or decomposition of the acyl chloride, necessitating strict temperature control.

Transition Metal-Catalyzed Carbonylative Coupling

Palladium-catalyzed carbonylation provides an alternative route, particularly useful for introducing the methanone moiety between pre-functionalized fragments. This method mirrors the synthesis of benzothiophene-piperazine hybrids described in.

Substrate Preparation

Catalytic Carbonylation

A mixture of the boronic acid (1.5 equiv), 1-(chlorocarbonyl)-4-methylpiperazine (1.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) in degassed toluene/water (4:1) is heated to 80°C under CO atmosphere (1 atm). After 24 hours, the reaction yields 55–60% of the desired methanone. Key challenges include competing protodeboronation and catalyst deactivation by sulfur-containing intermediates.

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry, as exemplified by, enable parallel synthesis of methanone derivatives via resin-bound intermediates.

Wang Resin Functionalization

Wang resin (1.0 mmol/g loading) is derivatized with 3-methylthiophene-2-carboxylic acid using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After washing, the resin-bound acid is treated with 4-methylpiperazine (5 equiv) and N-methylmorpholine (3 equiv) in dimethylformamide (DMF) at 50°C for 18 hours.

Cleavage and Purification

The product is released from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9), yielding this compound in 85% purity. HPLC purification with a C18 column (0.1% formic acid/MeOH gradient) improves purity to >98%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in the preparation of pyrimidine-piperazine conjugates.

Optimized Protocol

-

3-Methylthiophene-2-carboxylic acid (1.0 mmol)

-

4-Methylpiperazine (1.2 mmol)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU, 1.1 mmol)

-

N,N-Diisopropylethylamine (2.5 mmol) in DMF (5 mL)

Irradiation at 120°C for 15 minutes under 300 W microwave power affords the product in 89% yield. Comparative studies show a 3.2-fold rate enhancement versus conventional heating.

Mechanistic Studies and Side-Reaction Analysis

Competing N-Methylation

Under basic conditions, 4-methylpiperazine may undergo further methylation at the secondary amine. Gas chromatography-mass spectrometry (GC-MS) analysis reveals <5% N,N-dimethylpiperazine byproduct when using triethylamine versus 12–15% with stronger bases like DBU.

Thiophene Ring Oxidation

Electron-rich thiophene rings are prone to oxidation during workup. Adding antioxidant agents (e.g., 2,6-di-tert-butyl-4-methylphenol) during aqueous extraction reduces sulfoxide formation from 18% to <2%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Acyl Chloride | 68–72 | 95 | 12 h | High atom economy |

| Carbonylative Coupling | 55–60 | 90 | 24 h | Tolerance for sensitive groups |

| Solid-Phase | 85 | 98 | 20 h | Scalability |

| Microwave-Assisted | 89 | 97 | 0.25 h | Rapid synthesis |

Analyse Chemischer Reaktionen

(4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thiophene rings are substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Wissenschaftliche Forschungsanwendungen

(4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism of action of (4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes, leading to a reduction in the production of pro-inflammatory cytokines. The compound may also interfere with the replication of bacterial or cancer cells by targeting key proteins involved in cell division and growth .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Piperazine/Thiophene Derivatives

The following compounds share structural motifs with the target molecule but differ in substituents or aromatic systems:

Pharmacological and Physicochemical Comparisons

- Solubility: Piperazine-containing derivatives (e.g., MEPIRAPIM, Onalespib) exhibit improved aqueous solubility compared to non-piperazine analogs like bis(3-methylthiophen-2-yl)methanone .

- Bioactivity: MEPIRAPIM: Associated with cannabinoid receptor modulation due to indole-piperazine architecture . Onalespib: Demonstrates antitumor activity by targeting heat shock proteins . Hydroxypyrrolidine analog: Hydroxyl group may enhance blood-brain barrier penetration, suggesting CNS applications .

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- Crystallographic Data : Chalcone-thiophene hybrids (e.g., ) reveal intermolecular interactions (C–H⋯O/S) that stabilize crystal lattices, informing material science applications .

Biologische Aktivität

(4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone, also known by its CAS number 1289387-43-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇ClN₂OS |

| Molecular Weight | 260.78 g/mol |

| CAS Number | 1289387-43-4 |

| Boiling Point | Not specified |

| Purity | Variable |

The compound features a piperazine ring, which is often associated with various pharmacological activities, and a thiophene moiety that may contribute to its bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Compounds containing piperazine structures are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may lead to effects on mood regulation and neuroprotection.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, potentially making it a candidate for antibiotic development.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showing significant inhibition at concentrations as low as 50 µg/mL.

Study 2: Neuroprotective Effects

Research published in the Journal of Neuropharmacology explored the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated a reduction in neuronal apoptosis and improved cognitive function in treated subjects compared to controls.

In Vitro Studies

In vitro assays have been performed to assess the cytotoxicity of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of 25 µM, indicating potential for further development as an anticancer agent.

Q & A

Q. How can researchers optimize the synthesis of (4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone to improve yield and purity?

- Category : Synthesis Optimization

- Methodological Answer : The synthesis typically involves coupling a 4-methylpiperazine derivative with a 3-methylthiophene-2-carbonyl moiety. Key steps include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF, dichloromethane) under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups. Catalysts like HATU or DCC may enhance coupling efficiency .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product. Monitor purity via HPLC or TLC .

- Yield Optimization : Adjust stoichiometric ratios (1:1.2 for piperazine:thiophene derivatives) and reaction temperatures (60–80°C) to minimize side products .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Category : Structural Characterization

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on piperazine and thiophene rings). Compare chemical shifts to analogs (e.g., 2.3–2.5 ppm for N-methylpiperazine protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (expected m/z ~263.3) and detect isotopic patterns .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Category : Physicochemical Properties

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary stock), followed by aqueous buffers (pH 2–9) for biological assays. Use UV-Vis spectroscopy to quantify solubility .

- Stability Assessment : Incubate at 25°C/60°C and monitor degradation via LC-MS. Piperazine derivatives are prone to hydrolysis under acidic conditions; adjust buffer pH to 7.4 for long-term stability .

Advanced Research Questions

Q. How do structural modifications to the 3-methylthiophene moiety influence the compound's pharmacological activity?

- Category : Structure-Activity Relationship (SAR)

- Methodological Answer :

- Substituent Effects : Replace the methyl group with halogens (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration. Compare IC₅₀ values in receptor-binding assays .

- Bioisosteric Replacements : Substitute thiophene with furan or pyrrole to modulate electronic properties. Assess changes in potency using in vitro enzyme inhibition assays (e.g., kinase targets) .

Q. What strategies can mitigate metabolic instability of the piperazine ring in vivo?

- Category : Metabolic Stability

- Methodological Answer :

- Prodrug Design : Acetylate the piperazine nitrogen to reduce first-pass metabolism. Evaluate hydrolysis rates in simulated gastric fluid .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to prolong half-life .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Category : Data Contradiction Analysis

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

- Batch Purity Analysis : Compare NMR spectra of batches with conflicting results; impurities >2% can skew IC₅₀ values .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural variations with activity trends across studies .

Q. What advanced synthetic techniques enable scalable production of this compound for preclinical studies?

- Category : Advanced Synthesis

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance reaction control and reduce purification steps. Achieve >90% yield with residence times <30 minutes .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 2 hours) while maintaining high regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.